molecular formula C10H14O2 B095953 3-Noradamantanecarboxylic acid CAS No. 16200-53-6

3-Noradamantanecarboxylic acid

Cat. No. B095953
CAS RN: 16200-53-6
M. Wt: 166.22 g/mol
InChI Key: RXUUYFUQAGICCD-UHFFFAOYSA-N
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Description

3-Noradamantanecarboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into structurally related compounds and their biological activities. For instance, the first paper discusses the decarboxylation of noradrenaline carboxylic acid, which is structurally related to noradrenaline, a neurotransmitter . The second paper reports on the synthesis of various carboxylic and phosphonic acids, including a potent NMDA receptor agonist . These studies suggest that modifications to the carboxylic acid group can significantly alter the biological activity of these compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. While the exact synthesis of 3-noradamantanecarboxylic acid is not detailed, the synthesis of similar compounds involves strategic functionalization of the core structure to achieve desired properties. For example, the synthesis of a series of 1-aminocyclobutane-1,3-dicarboxylic acids was reported for the evaluation of their activity on neurotransmission . These methods could potentially be adapted for the synthesis of 3-noradamantanecarboxylic acid by applying similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-noradamantanecarboxylic acid plays a crucial role in their biological activity. The stereochemistry and the presence of functional groups such as hydroxyl or carboxyl groups can influence how these molecules interact with biological targets. For example, the stereochemical configuration of 3:4-dihydroxyphenylserine was established to examine its role as a substrate for mammalian decarboxylases . Similarly, the trans isomer of a synthesized cyclobutane dicarboxylic acid was found to be a potent NMDA receptor agonist . These findings underscore the importance of molecular structure in the activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involving carboxylic acid derivatives are pivotal in understanding their biological functions. The decarboxylation of noradrenaline carboxylic acid, for instance, was investigated to determine its potential as a precursor for adrenaline synthesis in mammals . This type of reaction is catalyzed by specific enzymes, and the introduction of different functional groups can affect the enzyme's substrate specificity. The chemical reactivity of such compounds is essential for their role in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives are influenced by their molecular structure. These properties determine the compound's solubility, stability, and reactivity, which are critical for their biological function and potential therapeutic applications. Although the papers provided do not detail the physical and chemical properties of 3-noradamantanecarboxylic acid, they do provide insights into the properties of related compounds. For example, the potency of the synthesized cyclobutane dicarboxylic acid as an NMDA receptor agonist is likely influenced by its physical and chemical characteristics .

Scientific Research Applications

  • Genotoxic Effects : A study found that diamondoid-related structures, including 3-noradamantane carboxylic acid, caused genetic damage in trout hepatocytes under in vitro conditions, suggesting potential genotoxicity (Dissanayake, Scarlett, & Jha, 2016).

  • Neuroprotective Properties : Research on compounds similar to 3-Noradamantanecarboxylic acid, like 3-nitropropionic acid, indicates potential neuroprotective effects. For instance, hesperidin and naringin showed protective effects against 3-nitropropionic acid-induced neurotoxicity in rats (Kumar & Kumar, 2010).

  • Antibacterial Potential : Boronic species, structurally related to 3-Noradamantanecarboxylic acid, were studied as inhibitors of the Staphylococcus aureus NorA efflux pump, indicating potential antibacterial applications (Fontaine et al., 2015).

  • Metabolic Engineering : Research on Corynebacterium glutamicum for the production of 3-hydroxypropionic acid, a compound with a structure related to 3-Noradamantanecarboxylic acid, shows its potential in biotechnological applications (Chen et al., 2017).

  • Cancer Research : A study on near-infrared photosensitizers for cancer therapy used carboxylic acid derivatives, demonstrating potential applications in fluorescence imaging and photodynamic therapy (Patel et al., 2016).

  • Chemical Synthesis and Analysis : Research on the synthesis of amantadine analogs, including (3-noradamantyl)amines, suggests potential pharmaceutical applications (Camps et al., 2008).

  • Biomedical Applications : A study on the decarboxylation of noradrenaline carboxylic acid, a compound structurally related to 3-Noradamantanecarboxylic acid, explored its role in adrenaline synthesis, highlighting potential biomedical research applications (Blaschko, Holton, & Stanley, 1948).

Safety And Hazards

3-Noradamantanecarboxylic acid is combustible . In case of fire, carbon monoxide (CO) and carbon dioxide (CO2) may be liberated . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tricyclo[3.3.1.03,7]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUUYFUQAGICCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC3(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212617
Record name Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Noradamantanecarboxylic acid

CAS RN

16200-53-6
Record name Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16200-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Noradamantanecarboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
JS Wishnok, PR Schleyer, E Funke… - The Journal of …, 1973 - ACS Publications
… noradamantane derivatives have been prepared by synthetic sequences starting from adamantane precursors.lb·0 Vogt and Hoover68 obtained 3-noradamantanecarboxylic acid (3) by …
Number of citations: 19 pubs.acs.org
GA Olah, CS Lee, GKS Prakash… - Journal of the …, 1993 - ACS Publications
… 3-Noradamantanecarboxylic acid with jV-chlorosuccinimide and lead tetraacetate (a modified Hunsdiecker reaction) also gave 3-chloronoradamantanein excellent yield. …
Number of citations: 33 pubs.acs.org
H Sun, CLD Gibb, BC Gibb - Supramolecular Chemistry, 2008 - Taylor & Francis
… Sodium tetraborate, decanoic acid, octanoic acid, hexanoic acid, 1-adamantanecarboxylic acid, 3-noradamantanecarboxylic acid and cyclohexanecarboxylic acid were purchased from …
Number of citations: 58 www.tandfonline.com
GA Olah, AH Wu, O Farooq - The Journal of Organic Chemistry, 1989 - ACS Publications
… 1-Adamantanemethyl alcohol, 1-adamantanecarboxylic acid, 3-noradamantanecarboxylic acid, cyclobutanecarboxylic acid, cyclopentanecarboxylic acid, and neopentylcarboxylic acid …
Number of citations: 13 pubs.acs.org
GA Olah, CS Lee, GKS Prakash… - … : Selected Papers of …, 2003 - World Scientific
… 3-Noradamantanecarboxylic acid with N-chlorosuccinimide and lead tetraacetate (a modified Hunsdiecker reaction) also gave 3-chloronoradamantane in excellent yield. …
Number of citations: 2 www.worldscientific.com
Y Inoue, T Hakushi, Y Liu, L Tong… - Journal of the American …, 1993 - ACS Publications
Calorimetric titrations have been performed at 25 C in buffered aqueous solution (pH 7.20) to give the complex stability constants and the thermodynamic parameters for the inclusion …
Number of citations: 518 pubs.acs.org
E Lacaze, A Devaux, A Bruneau, S Bony, J Sherry… - Aquatic Toxicology, 2014 - Elsevier
… trout hepatocytes whereas 3-noradamantanecarboxylic acid (z = … Among the four NAs tested, 3-noradamantanecarboxylic acid… weight NAs (3-noradamantanecarboxylic acid) effectively …
Number of citations: 41 www.sciencedirect.com
EL Tae, Z Zhu, MS Platz - The Journal of Physical Chemistry A, 2001 - ACS Publications
… 3-Noradamantyl alcohol 18 was prepared by reduction of 3-noradamantanecarboxylic acid (Aldrich) with lithium aluminum hydride (LAH). 3-Noradamantyl alcohol was isolated by …
Number of citations: 21 pubs.acs.org
XF Xia, SL Zhu, C Chen, H Wang… - The Journal of Organic …, 2016 - ACS Publications
… Meanwhile, 3-noradamantanecarboxylic acid can also be tolerated in this reaction (3h). It is noteworthy that primary carboxylic acids containing heteroatoms (O) at the adjacent position …
Number of citations: 62 pubs.acs.org
AEH De Keijzer, LH Koole… - The Journal of …, 1989 - ACS Publications
… 1-Adamantanemethyl alcohol, 1-adamantanecarboxylic acid, 3-noradamantanecarboxylic acid, cyclobutanecarboxylic acid, cyclopentanecarboxylic acid, and neopentylcarboxylic acid …
Number of citations: 27 pubs.acs.org

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